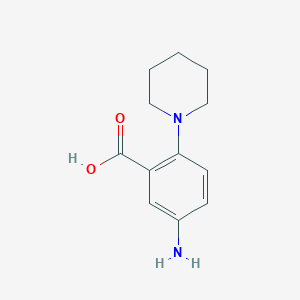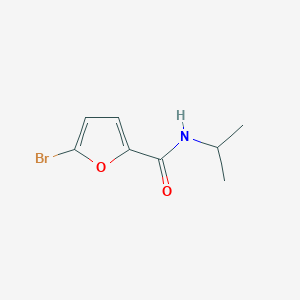![molecular formula C13H9BrN2 B1270589 2-(3-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 419557-33-8](/img/structure/B1270589.png)
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Übersicht
Beschreibung
“2-(3-Bromophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 419557-33-8 . It has a molecular weight of 273.13 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine” is complex and is part of the important fused bicyclic 5–6 heterocycles .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)imidazo[1,2-a]pyridine” is a solid at room temperature . It has a molecular weight of 273.13 .Wissenschaftliche Forschungsanwendungen
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The structure–activity relationship, mode-of-action, and various scaffold hopping strategies have been discussed in the development of these anti-TB compounds .
Medicinal Chemistry
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Material Science
Imidazo[1,2-a]pyridines are also useful in material science because of their structural character . They have been synthesized from easily available chemicals due to their tremendous use in various branches of chemistry .
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives have shown promising innovations in different technological applications, such as optoelectronic devices .
Sensors
Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their luminescent properties make them suitable for this application .
Anti-Cancer Drugs
Imidazo[1,2-a]pyridine derivatives have been explored as potential anti-cancer drugs .
7. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
8. Inhibitory Effect on Bovine Babesia Parasites Imidazo pyridine has shown an in vitro inhibitory effect on bovine Babesia parasites .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, have been widely used in pharmaceutical chemistry . They have been associated with a broad spectrum of biological activity profiles .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine. For instance, the synthesis of imidazo[1,2-a]pyridines can be influenced by ecological factors . Additionally, the formation of certain imidazo[1,2-a]pyridine derivatives can be influenced by intermolecular π–π stacking, leading to the creation of aggregates in the solid state .
Safety and Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIBJOTAFMVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357795 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)imidazo[1,2-a]pyridine | |
CAS RN |
419557-33-8 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














